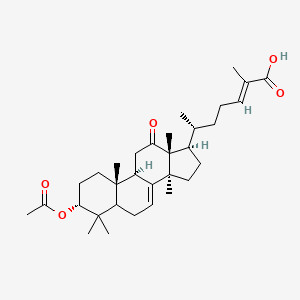![molecular formula C10H15N3 B13331546 3-(Bicyclo[3.1.0]hexan-3-YL)-1-methyl-1H-pyrazol-5-amine](/img/structure/B13331546.png)
3-(Bicyclo[3.1.0]hexan-3-YL)-1-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bicyclo[310]hexan-3-YL)-1-methyl-1H-pyrazol-5-amine is a compound that features a unique bicyclic structure
Preparation Methods
The synthesis of 3-(Bicyclo[3.1.0]hexan-3-YL)-1-methyl-1H-pyrazol-5-amine typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Chemical Reactions Analysis
3-(Bicyclo[3.1.0]hexan-3-YL)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organic or iridium photoredox catalysts, and the reactions are often conducted under blue LED irradiation . Major products formed from these reactions include highly valuable bicyclic scaffolds with three contiguous stereocenters .
Scientific Research Applications
This compound has significant applications in medicinal chemistry. It serves as a building block for the synthesis of bioactive compounds and drugs. For instance, derivatives of bicyclo[3.1.0]hexanes have been used in the development of drugs for psychiatric disorders and cancer . The high ring strain of these bicyclic scaffolds makes them valuable synthetic intermediates .
Mechanism of Action
The mechanism of action of 3-(Bicyclo[3.1.0]hexan-3-YL)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, making it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar compounds include 1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine and other derivatives of bicyclo[3.1.0]hexanes . These compounds share the bicyclic structure but differ in their functional groups and specific applications. The unique diastereoselectivity and synthetic versatility of 3-(Bicyclo[3.1.0]hexan-3-YL)-1-methyl-1H-pyrazol-5-amine make it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
5-(3-bicyclo[3.1.0]hexanyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H15N3/c1-13-10(11)5-9(12-13)8-3-6-2-7(6)4-8/h5-8H,2-4,11H2,1H3 |
InChI Key |
XDVYOQZTEAWYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC3CC3C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


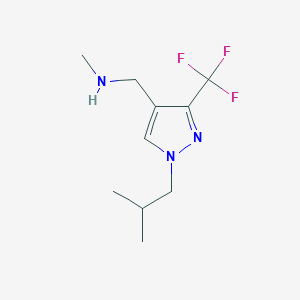
![4-Aminobicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B13331474.png)
![1-[(Tert-butylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B13331485.png)
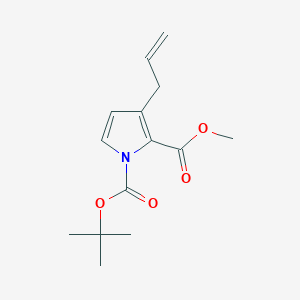
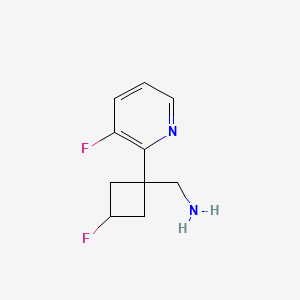
![2-(6-Chloropyridin-3-yl)-7-oxa-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B13331509.png)
![1-(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B13331514.png)
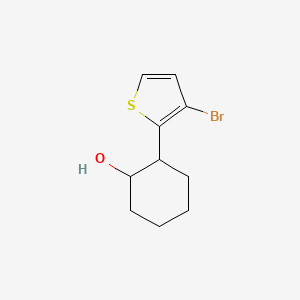
![2-(1H-Benzo[d][1,2,3]triazol-4-yl)cyclohexan-1-one](/img/structure/B13331522.png)
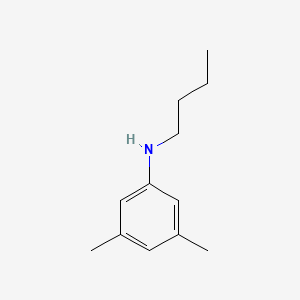
![3-Bromo-7-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13331533.png)
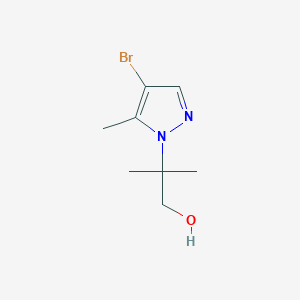
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B13331537.png)
